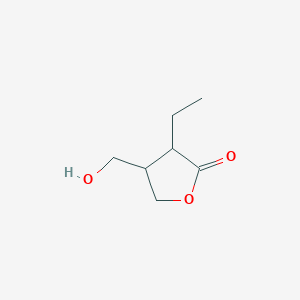

![molecular formula C22H16N4O4 B2653340 N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-nitrobenzamide CAS No. 898420-16-1](/img/structure/B2653340.png)

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

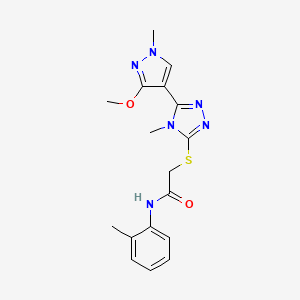

“N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-nitrobenzamide” is a compound that belongs to the quinazolinone class of compounds . Quinazolinones are a class of organic compounds with a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties .

Synthesis Analysis

The synthesis of quinazolinone derivatives typically involves the reaction of anthranilic acid derivatives with isocyanates, isothiocyanates, or carbodiimides . The specific synthesis process for “this compound” is not available in the sources I found.Molecular Structure Analysis

The molecular structure of quinazolinone derivatives can be characterized using techniques such as FT-IR, 1H-NMR, and mass spectroscopy . These techniques can provide information about the functional groups present in the molecule and their arrangement.Wissenschaftliche Forschungsanwendungen

Synthesis Techniques

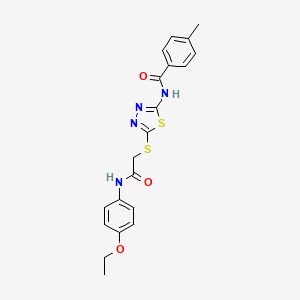

Quinazolinones, including compounds structurally similar to N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-nitrobenzamide, have been synthesized through various methods:

One-Pot Synthesis from 2-Nitrobenzamides : A straightforward procedure for preparing 2-(het)arylquinazolin-4(3H)-ones from readily available 2-nitrobenzamides involves sodium dithionite as the reducing agent. This method offers a simplified approach to obtaining heterocyclic compounds (Romero et al., 2013).

Iron-Catalyzed Formation : The synthesis of 2,3-diarylquinazolinones using iron as a catalyst has been described, providing a novel approach to obtaining these compounds without external oxidants or reductants (Wang et al., 2013).

Potential Applications and Properties

Research on quinazolinone derivatives reveals their potential applications and properties:

Antimicrobial Activity : Certain quinazolinone derivatives exhibit in vitro antimicrobial properties against human pathogenic microorganisms, highlighting their potential as antimicrobial agents (Saravanan et al., 2015).

Synthesis of Complexes : Studies have demonstrated the synthesis of mono- and dinuclear Ni(II) complexes from quinazoline-type ligands, which are explored for their spectroscopic, electrochemical, thermal, and antimicrobial studies. These findings suggest applications in material science and biology (Chai et al., 2017).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N4O4/c1-14-23-19-11-4-2-9-17(19)22(28)25(14)16-8-6-7-15(13-16)24-21(27)18-10-3-5-12-20(18)26(29)30/h2-13H,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIOAXHYSXQPBJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[5-Carbamoyl-1-(2-fluoroethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2653267.png)

![2-[Benzyl-[(2-ethyltriazol-4-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2653268.png)

![3-(3,5-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2653270.png)

![N-[(1-Methyl-3-pyridin-2-ylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2653272.png)

![3-[(2-Chloroprop-2-en-1-yl)(prop-2-yn-1-yl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B2653274.png)

![2-phenyl-6-[(4-phenylpiperazino)methyl]-4(3H)-pyrimidinone](/img/structure/B2653275.png)